3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide is a heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include α-bromodiketones and 4-amino-3-mercapto-1,2,4-triazoles . The major products formed from these reactions are regioisomers such as 7-aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 7-acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .
Scientific Research Applications
3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide has a wide range of scientific research applications. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitor, and antitubercular agent . The compound’s ability to interact with various molecular targets makes it a promising candidate for drug design and development .
Mechanism of Action
The mechanism of action of 3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s hydrogen bond accepting and donating characteristics allow it to make specific interactions with different target receptors . This interaction can lead to the inhibition of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others .
Comparison with Similar Compounds
3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide can be compared with other similar compounds such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
69560-94-7 |
---|---|
Molecular Formula |
C17H15BrN4S |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
InChI |
InChI=1S/C17H14N4S.BrH/c1-12-18-19-17-21(12)20-16(11-22-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H |
InChI Key |
NHRPFDJLCDXQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.